molecular formula C6H6O2S B3136135 2-Methoxythiophene-3-carbaldehyde CAS No. 41057-07-2

2-Methoxythiophene-3-carbaldehyde

Cat. No.: B3136135
CAS No.: 41057-07-2
M. Wt: 142.18 g/mol
InChI Key: UIUKIKLGNRUZJK-UHFFFAOYSA-N
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Description

2-Methoxythiophene-3-carbaldehyde is an organic compound with the molecular formula C6H6O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methoxy group (-OCH3) at the second position and an aldehyde group (-CHO) at the third position on the thiophene ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

It is known that this compound can be used as a dye or dye intermediate , suggesting that it may interact with various biological targets depending on the specific dye or pigment it is used to produce.

Action Environment

The action, efficacy, and stability of 3-Thiophenecarboxaldehyde, 2-methoxy- can be influenced by various environmental factors. For instance, it is soluble in some organic solvents such as chloroform and ethanol . Therefore, the solvent used can affect its action and efficacy. Additionally, it can form a flammable mixture in some solvents, so it should be kept away from open flames and high temperatures . It should be handled with protective eyewear and gloves, and used in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxythiophene-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of thiophene with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes further reactions to yield the desired product. The reaction conditions typically involve the use of an acid catalyst and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions for maximum efficiency. The process may include steps such as distillation and purification to obtain the compound in its pure form. The use of advanced equipment and techniques ensures consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxythiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxythiophene-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methoxythiophene-3-carbaldehyde can be compared with other thiophene derivatives, such as:

    3-Methoxythiophene-2-carbaldehyde: Similar structure but with the methoxy and aldehyde groups at different positions.

    2-Hydroxythiophene-3-carbaldehyde: Contains a hydroxyl group instead of a methoxy group.

    2-Methylthiophene-3-carbaldehyde: Contains a methyl group instead of a methoxy group.

Uniqueness: The unique positioning of the methoxy and aldehyde groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2-methoxythiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUKIKLGNRUZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292466
Record name 2-Methoxy-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41057-07-2
Record name 2-Methoxy-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41057-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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